

An In-depth Technical Guide to Dodecanophenone (CAS: 1674-38-0)

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Compound of Interest

Compound Name: Dodecanophenone

Cat. No.: B154281

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Abstract

Dodecanophenone, with the CAS number 1674-38-0, is an aromatic ketone characterized by a dodecyl chain attached to a phenyl group. This unique structure imparts both lipophilic and aromatic properties, making it a compound of interest in various scientific and industrial fields. It serves as a valuable building block in organic synthesis for the creation of more complex molecules and has applications as a reference compound in chromatographic techniques.^[1] Furthermore, derivatives of **Dodecanophenone** are being explored for their potential biological activities, including antimicrobial and anti-inflammatory properties, suggesting its potential as a precursor for pharmaceutical compounds.^[1] This technical guide provides a comprehensive overview of **Dodecanophenone**, including its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its current and potential applications in research and drug development.

Physicochemical Properties and Identification

Dodecanophenone, also known as Laurophenone or 1-Phenyl-1-dodecanone, is a white to light yellow crystalline solid at room temperature.^[2] Its long alkyl chain makes it highly soluble in organic solvents while having low solubility in water.

Table 1: Physicochemical and Identification Data for **Dodecanophenone**

Property	Value	Reference
CAS Number	1674-38-0	[3]
Molecular Formula	C ₁₈ H ₂₈ O	[3]
Molecular Weight	260.42 g/mol	[4]
IUPAC Name	1-Phenyldodecan-1-one	[3]
Synonyms	Laurophenone, Phenyl undecyl ketone, n-Dodecanophenone	[3]
Appearance	White to light yellow crystalline solid	[2]
Melting Point	45-47 °C	[5]
Boiling Point	214-215 °C at 16 mmHg	[5]
InChI Key	DJNJZIFFCJTUDS-UHFFFAOYSA-N	[6]
SMILES	<chem>CCCCCCCCCCCC(=O)c1ccccc1</chem>	[3]

Spectral Data

The structural features of **Dodecanophenone** can be confirmed through various spectroscopic techniques. The following table summarizes the key spectral data.

Table 2: Spectral Data for **Dodecanophenone**

Technique	Key Peaks / Chemical Shifts (ppm)	Interpretation
^1H NMR	~7.95 (d, 2H), ~7.50 (m, 3H), ~2.95 (t, 2H), ~1.70 (quint, 2H), ~1.30 (m, 16H), ~0.88 (t, 3H)	Aromatic protons ortho to carbonyl, other aromatic protons, CH_2 adjacent to carbonyl, other aliphatic CH_2 , terminal CH_3
^{13}C NMR	~200.5, ~137.0, ~133.0, ~128.5, ~128.0, ~38.5, ~32.0, ~29.5 (multiple), ~24.5, ~22.5, ~14.0	$\text{C}=\text{O}$, aromatic quaternary carbon, other aromatic carbons, CH_2 adjacent to carbonyl, other aliphatic carbons, terminal CH_3
IR (cm^{-1})	~3060, ~2920, ~2850, ~1685, ~1595, ~1445, ~750, ~690	Aromatic C-H stretch, Aliphatic C-H stretch, $\text{C}=\text{O}$ stretch (aryl ketone), $\text{C}=\text{C}$ stretch (aromatic), C-H bend, Aromatic C-H out-of-plane bend
Mass Spec (m/z)	260 (M^+), 120, 105, 77	Molecular ion, $[\text{C}_8\text{H}_8\text{O}]^+$ (McLafferty rearrangement), $[\text{C}_6\text{H}_5\text{CO}]^+$ (benzoyl cation), $[\text{C}_6\text{H}_5]^+$ (phenyl cation)

Experimental Protocols

Synthesis of Dodecanophenone via Friedel-Crafts Acylation

This protocol describes the synthesis of **Dodecanophenone** from benzene and dodecanoyl chloride using aluminum chloride as a Lewis acid catalyst.[\[2\]](#)[\[7\]](#)

Materials:

- Benzene (anhydrous)
- Dodecanoyl chloride

- Aluminum chloride (anhydrous)
- Dichloromethane (anhydrous)
- Concentrated Hydrochloric Acid
- Ice
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Hexane (for recrystallization)

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
- Cool the mixture to 0 °C in an ice bath.
- Slowly add dodecanoyl chloride (1.0 equivalent) dissolved in anhydrous dichloromethane to the stirred suspension via the addition funnel.
- After the addition is complete, add anhydrous benzene (1.0 equivalent) dropwise.
- Once the addition of benzene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (around 40-50 °C) for 2-3 hours, monitoring the reaction progress by TLC.
- After the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
- Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

- Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by recrystallization from a suitable solvent such as hexane or ethanol to yield pure **Dodecanophenone**.

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Purification by Recrystallization

Recrystallization is a common technique for purifying solid organic compounds. The choice of solvent is critical for successful purification.

General Protocol:

- Dissolve the crude **Dodecanophenone** in a minimal amount of a suitable hot solvent (e.g., hexane or ethanol). A good solvent will dissolve the compound well at high temperatures but poorly at low temperatures.
- If there are any insoluble impurities, perform a hot filtration to remove them.
- Allow the hot, saturated solution to cool slowly to room temperature. Crystals of **Dodecanophenone** should form.
- Further cool the solution in an ice bath to maximize crystal formation.
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of cold solvent to remove any soluble impurities.
- Dry the purified crystals in a desiccator or a vacuum oven.

Analysis by Micellar Electrokinetic Chromatography (MEKC)

Dodecanophenone is often used as a neutral marker in MEKC to determine the migration time of the micelles.[5]

Typical Protocol Outline:

- **Buffer Preparation:** Prepare a running buffer (e.g., sodium borate buffer) containing a surfactant (e.g., sodium dodecyl sulfate, SDS) at a concentration above its critical micelle concentration.
- **Sample Preparation:** Dissolve the analyte of interest and a small amount of **Dodecanophenone** in the running buffer or a suitable solvent.
- **Capillary Conditioning:** Condition a new capillary by flushing with sodium hydroxide, water, and then the running buffer.
- **Injection:** Inject the sample into the capillary using either hydrodynamic or electrokinetic injection.
- **Separation:** Apply a high voltage across the capillary. The analytes will separate based on their partitioning between the aqueous buffer and the SDS micelles.
- **Detection:** Monitor the separation using a UV detector. **Dodecanophenone**, being neutral and highly hydrophobic, will essentially co-migrate with the micelles and can be used to mark the end of the elution window.

Applications in Research and Drug Development

Building Block in Organic Synthesis

Dodecanophenone serves as a versatile starting material in organic synthesis. The presence of the carbonyl group and the aromatic ring allows for a variety of chemical transformations. The carbonyl group can be reduced to an alcohol or completely removed to form an alkyl chain. The aromatic ring can undergo electrophilic substitution reactions to introduce other functional

groups. These modifications can lead to the synthesis of a wide range of more complex molecules with potential applications in materials science and medicinal chemistry.

Potential Biological Activities

While specific studies on the biological activities of **Dodecanophenone** are limited, the broader class of long-chain ketones has been reported to possess antimicrobial and anti-inflammatory properties.

Antimicrobial Activity: The antimicrobial activity of long-chain ketones is often attributed to their ability to disrupt the cell membranes of microorganisms.[8] The lipophilic alkyl chain can intercalate into the lipid bilayer of the cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately cell death. The balance between the hydrophobic alkyl chain and the polar carbonyl group is crucial for this activity.[9]

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Anti-inflammatory Activity: The potential anti-inflammatory effects of compounds like **Dodecanophenone** are hypothesized to involve the modulation of key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways. These pathways are often activated by inflammatory stimuli and lead to the production of pro-inflammatory cytokines and mediators. Compounds that can inhibit these pathways are of great interest as potential anti-inflammatory drugs. However, it is important to note that the direct effect of **Dodecanophenone** on these pathways has not yet been experimentally demonstrated.

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Conclusion

Dodecanophenone (CAS 1674-38-0) is a well-characterized compound with established utility in organic synthesis and analytical chemistry. Its long alkyl chain and aromatic ring provide a unique combination of properties that make it a valuable research tool. While its biological

activities are not yet fully elucidated, the known antimicrobial and anti-inflammatory properties of related long-chain ketones suggest that **Dodecanophenone** and its derivatives are promising candidates for further investigation in the context of drug discovery and development. The experimental protocols and data provided in this guide serve as a valuable resource for researchers interested in exploring the potential of this versatile compound. Further studies are warranted to explore its specific mechanisms of biological action and to synthesize and evaluate new derivatives with enhanced therapeutic potential.

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